Trichloro(1,1,2,2-tetrafluoroethyl)silane

Description

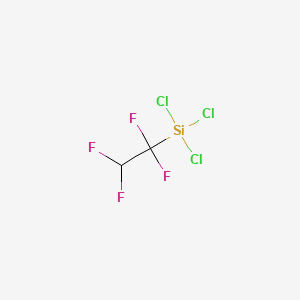

Structure

3D Structure

Properties

CAS No. |

354-83-6 |

|---|---|

Molecular Formula |

C2HCl3F4Si |

Molecular Weight |

235.46 g/mol |

IUPAC Name |

trichloro(1,1,2,2-tetrafluoroethyl)silane |

InChI |

InChI=1S/C2HCl3F4Si/c3-10(4,5)2(8,9)1(6)7/h1H |

InChI Key |

XYTDULITXIJJOW-UHFFFAOYSA-N |

Canonical SMILES |

C(C(F)(F)[Si](Cl)(Cl)Cl)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Trichloro 1,1,2,2 Tetrafluoroethyl Silane

Established Synthetic Routes to Trichloro(1,1,2,2-tetrafluoroethyl)silane

Several well-documented methods exist for the preparation of this compound. These routes typically utilize fluorinated hydrocarbon precursors and employ strategies such as free-radical addition and halogenation followed by silane (B1218182) formation.

Methods Involving Fluorinated Hydrocarbon Precursors

A prominent method for the synthesis of this compound involves the direct reaction of a fluorinated hydrocarbon with a silicon-containing reagent. The photochemical addition of trichlorosilane (B8805176) (HSiCl₃) to tetrafluoroethylene (B6358150) (C₂F₄) stands as a key example of this approach.

The reaction is typically initiated by ultraviolet (UV) light, which promotes the homolytic cleavage of the silicon-hydrogen bond in trichlorosilane, generating a trichlorosilyl (B107488) radical (•SiCl₃). This radical then adds to the double bond of tetrafluoroethylene in a free-radical chain reaction mechanism. The process can be controlled to favor the formation of the 1:1 adduct, this compound. rsc.orgrsc.org

Reaction Scheme:

HSiCl₃ + CF₂=CF₂ --(UV light)--> HCF₂CF₂SiCl₃

This photochemical reaction can be performed in sealed Pyrex or silica (B1680970) tubes, ensuring the exclusion of moisture and air. While thermal reactions between trichlorosilane and tetrafluoroethylene have been explored, they tend to yield a significant amount of perfluorocyclobutane, a dimerization product of tetrafluoroethylene, making the photochemical route more selective for the desired silane. rsc.org

Below is a data table summarizing typical reaction conditions for the photochemical synthesis:

| Parameter | Value | Reference |

| Reactants | Trichlorosilane (HSiCl₃), Tetrafluoroethylene (C₂F₄) | rsc.org |

| Initiator | Ultraviolet (UV) light | rsc.org |

| Reaction Vessel | Sealed Pyrex or silica tubes | rsc.org |

| Temperature | Ambient or slightly elevated | rsc.org |

| Key Product | This compound | rsc.org |

Halogenation and Silane Formation Strategies

Alternative strategies for the synthesis of this compound can be conceptualized through halogenation of a suitable precursor followed by reaction with a silicon-based nucleophile or electrophile. While direct experimental data for this specific compound is limited in the public domain, analogous reactions with other organosilanes provide a basis for these potential routes.

One hypothetical approach could involve the generation of a 1,1,2,2-tetrafluoroethyl Grignard reagent, which could then react with silicon tetrachloride (SiCl₄). The formation of Grignard reagents from fluoroalkenes can be challenging, but if successful, this would offer a direct route to the silicon-carbon bond.

Hypothetical Reaction Scheme:

CF₂=CF₂ + Mg → [CF₂=CFMgX] --(SiCl₄)--> HCF₂CF₂SiCl₃ + MgXCl

The success of such a reaction would be highly dependent on the stability and reactivity of the fluorinated Grignard reagent.

Preparation via Silylation of Halon 2402 Derivatives

Halon 2402, chemically known as 1,2-dibromo-1,1,2,2-tetrafluoroethane (C₂Br₂F₄), presents another potential precursor for the synthesis of this compound. The strategy here would involve the reductive silylation of the carbon-bromine bonds.

A plausible synthetic route could involve the reaction of Halon 2402 with a reducing agent, such as magnesium, in the presence of silicon tetrachloride. This would in-situ generate a highly reactive organometallic intermediate that could then be captured by the silicon electrophile.

Conceptual Reaction Scheme:

CBrF₂CBrF₂ + Mg + SiCl₄ → HCF₂CF₂SiCl₃ + MgBrCl

This method leverages the reactivity of the carbon-halogen bond in the Halon derivative to facilitate the formation of the desired silicon-carbon bond. The feasibility and efficiency of this reaction would depend on controlling the reactivity of the intermediates to avoid side reactions.

Novel Approaches and Catalytic Methods for this compound Synthesis

Recent advancements in catalysis offer new avenues for the synthesis of fluoroalkylsilanes, including this compound. Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a powerful tool in organosilicon chemistry. nih.gov While the uncatalyzed photochemical addition is effective, catalytic hydrosilylation can offer advantages in terms of reaction conditions and selectivity.

Transition metal complexes, particularly those of platinum and rhodium, are known to catalyze the hydrosilylation of alkenes. nih.govmagtech.com.cn The application of such catalysts to the reaction of trichlorosilane with tetrafluoroethylene could potentially lower the energy barrier for the reaction and allow for milder conditions, possibly avoiding the need for UV irradiation.

The mechanism of catalytic hydrosilylation typically involves the oxidative addition of the silane to the metal center, followed by alkene insertion and reductive elimination of the product. The choice of catalyst and ligands can significantly influence the regioselectivity and efficiency of the reaction.

| Catalyst Type | Potential Advantages |

| Platinum Complexes | High activity for hydrosilylation |

| Rhodium Complexes | Can offer high selectivity |

| Nickel Complexes | Cost-effective alternative |

Further research into the catalytic hydrosilylation of tetrafluoroethylene with trichlorosilane is needed to fully explore the potential of these novel approaches for the synthesis of this compound.

Precursor Reactivity and Selectivity in this compound Formation

The reactivity of the precursors and the selectivity of the reaction are critical factors in the synthesis of this compound. In the photochemical addition of trichlorosilane to tetrafluoroethylene, the primary competition is between the desired 1:1 addition and the telomerization of tetrafluoroethylene to form higher molecular weight oligomers. rsc.org

The selectivity towards the formation of the desired product can be influenced by the reaction conditions, such as the molar ratio of the reactants. An excess of trichlorosilane can favor the formation of the 1:1 adduct by increasing the probability of a trichlorosilyl radical reacting with a tetrafluoroethylene molecule before the latter can polymerize.

The regioselectivity of the addition of the trichlorosilyl radical to the unsymmetrical double bond of other fluoroalkenes is also an important consideration in related syntheses. For instance, the photochemical reaction of trichlorosilane with 1,3,3,3-tetrafluoropropene yields a mixture of isomers, highlighting the influence of the substituent on the regioselectivity of the radical addition. rsc.org In the case of the symmetrical tetrafluoroethylene, this issue of regioselectivity is not present.

The following table summarizes the key factors influencing precursor reactivity and selectivity:

| Factor | Influence |

| Reactant Ratio | An excess of trichlorosilane can suppress telomerization. |

| Reaction Temperature | Thermal reactions may favor side products like perfluorocyclobutane. |

| Initiator | UV light is effective for initiating the free-radical chain reaction. |

| Alkene Substituents | Can influence the regioselectivity of the silane addition in related compounds. |

Reaction Pathways and Mechanistic Investigations of Trichloro 1,1,2,2 Tetrafluoroethyl Silane

Pyrolysis and Thermal Decomposition Pathways of Trichloro(1,1,2,2-tetrafluoroethyl)silane

The thermal decomposition of polyhalogenated organosilicon compounds is a well-established method for the generation of carbenes. These reactions typically proceed through an α-elimination pathway, which involves the transfer of a halogen atom from the α-carbon to the silicon atom, leading to the extrusion of a halosilane and the formation of a carbene. sci-hub.strsc.org

Generation of Fluoroalkylidenes (e.g., 2-chloro-1,2,2-trifluoroethylidene)

While direct studies on the pyrolysis of this compound are not extensively documented, the thermal behavior of analogous trifluoro(polyfluoroethyl)silanes provides a strong basis for predicting its decomposition pathway. For instance, the gas-phase thermal decomposition of trifluoro(1,1,2,2-tetrafluoroethyl)silane at temperatures between 140–200 °C proceeds via a unimolecular α-elimination. rsc.org This process involves the transfer of an α-fluorine atom to the silicon center through a three-center transition state, resulting in the formation of silicon tetrafluoride and 1,2,2-trifluoroethylidene. rsc.org

By analogy, the pyrolysis of this compound is expected to generate 2-chloro-1,2,2-trifluoroethylidene through a similar α-elimination mechanism. In this case, a fluorine atom from the α-carbon would migrate to the silicon atom, leading to the elimination of trichlorofluorosilane (B14710468) and the formation of the target carbene.

Mechanistic Aspects of Thermal Fragmentation Processes

The thermal fragmentation of trichloro(polyfluoroalkyl)silanes can be complex, often involving competing reaction pathways. In addition to the primary α-elimination that generates a carbene, a competing process of halogen exchange between the silicon atom and the α-carbon has been observed. rsc.orgrsc.org For trichloro(polyfluoroethyl)silanes, this can involve the exchange of a chlorine atom on the silicon with a fluorine atom on the α-carbon. rsc.org

This halogen exchange can lead to the formation of rearranged silane (B1218182) intermediates. For example, in the pyrolysis of trichloro(1,1-difluoroethyl)silane, an interchange of chlorine on silicon with fluorine on the α-carbon leads to the formation of chloro(1,1-dichloroethyl)difluorosilane. rsc.org At higher temperatures, this rearranged intermediate can then undergo α-elimination to produce a different carbene and halosilane. rsc.org Therefore, the pyrolysis of this compound may also yield a mixture of products arising from both direct α-elimination and initial halogen exchange followed by subsequent decomposition. The relative contribution of these pathways is likely dependent on reaction conditions such as temperature and pressure.

Carbene Insertion and Cycloaddition Reactions Derived from this compound Precursors

The 2-chloro-1,2,2-trifluoroethylidene generated from the pyrolysis of this compound is a highly reactive intermediate that can undergo a variety of subsequent reactions, including insertions into single bonds and cycloadditions with unsaturated systems.

Insertion into Si–H and C–H Bonds

The insertion of fluoroalkylidenes into Si-H and C-H bonds is a characteristic reaction of these species. Studies on carbenes generated from analogous trifluoro(polyfluoroethyl)silanes have provided detailed insights into these processes. For instance, 1,2,2-trifluoroethylidene, generated from the pyrolysis of trifluoro-(1,1,2,2-tetrafluoroethyl)silane, readily inserts into various C–H bonds. The reactivity order for this insertion is tertiary > secondary > primary C-H bonds. rsc.org This carbene has also been shown to insert into the Si-H bond of trimethylsilane (B1584522) with high efficiency, demonstrating the virtual absence of competing β-elimination reactions. rsc.org

Furthermore, investigations into the insertion of 1,2,2-trifluoroethylidene into the C-H bonds of tetra-alkylsilanes have shown that C-H bonds α to the silicon atom are somewhat deactivated compared to those further away. rsc.org While direct experimental data for 2-chloro-1,2,2-trifluoroethylidene is limited, it is expected to exhibit similar reactivity, undergoing insertion into both Si-H and C-H bonds.

Stereospecific Addition to Alkenes

The cycloaddition of carbenes to alkenes to form cyclopropanes is a fundamental and synthetically valuable transformation. The stereochemistry of this addition is often dependent on the spin state of the carbene. Singlet carbenes typically undergo stereospecific cycloaddition, where the stereochemistry of the alkene is retained in the cyclopropane (B1198618) product. In contrast, triplet carbenes often react in a non-stereospecific manner.

Reactions with Allenes

Allenes, with their cumulated double bonds, are interesting substrates for cycloaddition reactions. The reaction of carbenes with allenes can potentially yield methylenecyclopropanes. The regioselectivity of the addition is a key aspect of these reactions. While direct studies with 2-chloro-1,2,2-trifluoroethylidene are not detailed in the available literature, the general reactivity of carbenes with allenes is well-established, often proceeding via a [2+1] cycloaddition. rsc.orgrsc.org The specific substitution pattern on both the allene (B1206475) and the carbene would influence the outcome of the reaction.

Nucleophilic and Electrophilic Transformations of this compound

This compound is characterized by a highly electrophilic silicon center, a consequence of the strong inductive effect of the three chlorine atoms and the tetrafluoroethyl group. This inherent electrophilicity dictates its reactivity, making it highly susceptible to nucleophilic attack. The Si-Cl bonds are the primary sites for substitution reactions, which generally proceed via a bimolecular nucleophilic substitution (SN2) mechanism at the silicon atom.

The general mechanism involves the approach of a nucleophile to the silicon center, leading to the formation of a trigonal bipyramidal intermediate or transition state. The nucleophile and the leaving group (a chloride ion) occupy the axial positions. Subsequent departure of the chloride ion results in the formation of the substituted silane. The rate of these reactions is influenced by several factors, including the nucleophilicity of the attacking species, the solvent polarity, and steric hindrance around the silicon atom. researchgate.netlibretexts.org

Reactions with alcohols (alcoholysis) yield alkoxysilanes, which are valuable intermediates in organic synthesis and materials science. The reaction proceeds by the stepwise substitution of the chlorine atoms. The stoichiometry of the alcohol relative to the silane can be controlled to produce mono-, di-, or trialkoxysubstituted products.

Similarly, reactions with primary and secondary amines lead to the formation of aminosilanes. These reactions often require a base to neutralize the hydrogen chloride byproduct.

Grignard reagents (RMgX) are potent carbon nucleophiles that react with trichlorosilanes to form new silicon-carbon bonds. nih.govgelest.com The reaction of this compound with a Grignard reagent would be expected to substitute one or more of the chlorine atoms with the organic group from the Grignard reagent. The extent of substitution can be controlled by the stoichiometry of the reactants and the reaction conditions. numberanalytics.com The reaction in a solvent like tetrahydrofuran (B95107) (THF) is generally much faster than in diethyl ether. nih.gov Substituents at the silicon center influence the reaction rate through both inductive and steric effects. nih.gov

Due to the electron-withdrawing nature of the perfluoroalkyl group, electrophilic transformations at the tetrafluoroethyl moiety are generally unfavorable. The C-F and C-C bonds in this group are strong and not susceptible to attack by typical electrophiles under normal conditions.

Table 1: Representative Nucleophilic Substitution Reactions of this compound (Inferred from Analogous Trichlorosilanes)

| Nucleophile (Nu) | Reactant | Product | Reaction Conditions |

| H₂O (Hydrolysis) | Cl₃Si(C₂F₄H) | [HO)₃Si(C₂F₄H)] (unstable) → Polysiloxanes + HCl | Vigorous, exothermic |

| ROH (Alcoholysis) | Cl₃Si(C₂F₄H) | (RO)ₓCl₃₋ₓSi(C₂F₄H) + HCl | Typically in an inert solvent, may require a base |

| RNH₂ (Aminolysis) | Cl₃Si(C₂F₄H) | (RNH)ₓCl₃₋ₓSi(C₂F₄H) + RNH₃Cl | Inert solvent, presence of a base |

| R'MgX (Grignard) | Cl₃Si(C₂F₄H) | R'ₓCl₃₋ₓSi(C₂F₄H) + MgXCl | Anhydrous ether or THF |

Note: The products shown are generalized and the degree of substitution (x) depends on the reaction stoichiometry and conditions. Specific experimental data for these reactions with this compound is limited in publicly available literature.

Radical Processes and Electron Transfer Mechanisms Involving this compound

The involvement of this compound in radical processes can be anticipated, particularly in reactions initiated by heat or ultraviolet (UV) light. One of the key reaction types in this category is the radical-initiated hydrosilylation of unsaturated compounds. While the subject compound itself does not possess a Si-H bond for direct hydrosilylation, related trichlorosilanes undergo photochemical addition to fluoroalkenes. masterorganicchemistry.com For instance, the photochemical reaction of trichlorosilane (B8805176) with 1,3,3,3-tetrafluoropropene yields a mixture of adducts. rsc.org This suggests that under radical conditions, the Si-Cl bond in this compound could potentially be cleaved to generate a silyl (B83357) radical, or the tetrafluoroethyl group could influence radical reactions at other sites.

The general mechanism for radical chain reactions involving organosilanes includes initiation, propagation, and termination steps. mdpi.com Initiation can be achieved by the homolytic cleavage of a bond in a radical initiator (e.g., a peroxide) or by photolysis. The resulting radical can then abstract a chlorine atom from the silane to generate a trichloro(1,1,2,2-tetrafluoroethyl)silyl radical. This silyl radical can then participate in propagation steps, such as addition to a double bond.

Electron transfer processes involving this compound are also plausible, given the high electron affinity of the molecule due to its electronegative substituents. Single electron transfer (SET) from a suitable donor to the silane could lead to the formation of a radical anion. This species would be highly reactive and could undergo fragmentation, such as the cleavage of a Si-Cl bond, to generate a chloride anion and a silyl radical. Theoretical studies on the cleavage of Si-Cl bonds in chlorosilanes by electron-rich metal complexes have shown that the reaction can proceed through a stepwise radical process involving two single-electron transfer steps. nih.gov

Table 2: Potential Radical Reactions Involving this compound

| Reaction Type | Initiator | Proposed Intermediate | Potential Product Type |

| Radical Halogen Abstraction | Radical Initiator (R•) | •SiCl₂(C₂F₄H) | R-Cl + •SiCl₂(C₂F₄H) |

| Addition to Alkenes | UV light or Initiator | R-CH₂-C•H-SiCl₂(C₂F₄H) | R-CH₂-CH₂-SiCl₂(C₂F₄H) |

| Single Electron Transfer | Electron Donor (D) | [Cl₃Si(C₂F₄H)]•⁻ | D⁺ + Cl⁻ + •SiCl₂(C₂F₄H) |

Note: This table represents hypothetical reaction pathways based on the known reactivity of similar organosilanes. Specific experimental validation for this compound is not extensively documented.

Silicon-Centered Reactivity and Selective Bond Cleavage Studies

The reactivity of this compound is dominated by transformations at the silicon center. The primary focus of selective bond cleavage studies is the Si-Cl bonds, owing to their lower bond dissociation energy compared to the Si-C and C-F bonds. The selective, stepwise substitution of the chlorine atoms is a key challenge and opportunity in the synthetic application of this compound.

The selectivity of nucleophilic substitution at the silicon center is governed by a combination of electronic and steric factors. The strong electron-withdrawing effect of the remaining chlorine atoms and the tetrafluoroethyl group makes the silicon center more electrophilic after the first substitution, which can facilitate subsequent substitutions. However, the increasing steric bulk of the incoming nucleophiles can hinder further reactions, allowing for a degree of selective substitution under carefully controlled conditions (e.g., low temperature, use of bulky nucleophiles, and controlled stoichiometry). researchgate.net

While the Si-Cl bonds are the most labile, the cleavage of the Si-C bond in fluoroalkylsilanes can be achieved under specific conditions. For instance, the cleavage of Si-C bonds in hexa-coordinate organopentafluorosilicates can be readily achieved with various electrophiles and oxidants. While this compound is a tetracoordinate species, the activation of the Si-C bond could potentially be achieved through the formation of hypercoordinate silicon intermediates.

The hydrolytic stability of the Si-C bond in fluoroalkylsilanes is generally high. However, the presence of the three chlorine atoms on the silicon in this compound makes the compound highly susceptible to hydrolysis, which proceeds via the cleavage of the Si-Cl bonds, not the Si-C bond. digitellinc.com The resulting silanetriol is unstable and readily undergoes condensation.

Table 3: Bond Dissociation Energies (Calculated) and Implications for Selective Reactivity

| Bond | Approximate Bond Dissociation Energy (kJ/mol) | Implication for Reactivity |

| Si-Cl | ~381 | Most reactive bond, primary site for nucleophilic attack and radical abstraction. |

| Si-C | ~318 | More stable than Si-Cl, cleavage requires specific reagents or conditions. |

| C-F | ~485 | Very strong bond, generally unreactive under typical synthetic conditions. |

| C-C | ~368 | Stable aliphatic bond. |

Note: The bond dissociation energies are average values for similar chemical environments and are provided for comparative purposes to illustrate the expected order of reactivity.

Derivatization and Functionalization Studies of Trichloro 1,1,2,2 Tetrafluoroethyl Silane

Fluorination Reactions of Trichloro(1,1,2,2-tetrafluoroethyl)silane to Higher Fluorosilanes

The chlorine atoms in this compound can be readily exchanged for fluorine atoms to generate higher fluorosilanes. This conversion is significant as it modifies the reactivity and Lewis acidity of the silane (B1218182). A common method for this transformation involves the use of fluorinating agents like antimony trifluoride (SbF₃). rsc.org

The reaction converts the trichlorosilyl (B107488) group into a trifluorosilyl group. Research on analogous polyfluoroalkyl trichlorosilanes has shown that they are readily converted into their trifluorosilyl counterparts by reaction with antimony(III) fluoride (B91410). rsc.org These resulting trifluorosilyl compounds are noted for their thermal stability. rsc.org The fluorination of related trichloro-adducts has been shown to afford trifluorosilyl analogues that are stable at high temperatures. rsc.orgrsc.org This increased stability and modified electronic profile make these fluorinated derivatives interesting candidates for applications in materials science and as intermediates in further chemical synthesis. nih.gov

| Starting Material | Reagent | Product | Significance |

|---|---|---|---|

| This compound | Antimony Trifluoride (SbF₃) | Trifluoro(1,1,2,2-tetrafluoroethyl)silane | Conversion to a more thermally stable, higher fluorosilane with altered reactivity. rsc.orgrsc.org |

Chlorination and Halogenation Reactions of the Fluoroethyl Moiety

Further halogenation of the 1,1,2,2-tetrafluoroethyl group (-CF₂CF₂H) presents a route to even more highly functionalized organosilanes. Halogenation reactions involve the replacement of a hydrogen atom with a halogen, such as chlorine, bromine, or iodine. mt.com The reactivity of halogens follows the order fluorine > chlorine > bromine > iodine. mt.com

For a saturated moiety like the fluoroethyl group, these reactions typically proceed via a free-radical mechanism, often initiated by UV light. Photochemical reactions involving trichlorosilane (B8805176) and various fluoro-olefins are known to produce a range of halogenated alkylsilanes. rsc.orgrsc.org For instance, the photochemical reaction of trichlorosilane with 1-chloro-2-fluoroethylene (B1583420) yields both possible 1:1 adducts. rsc.org This suggests that under appropriate energetic conditions, such as UV irradiation, the remaining C-H bond in the tetrafluoroethyl group of the title compound could potentially undergo chlorination or other halogenation to yield a penta-halogenated ethyl side chain. Such reactions would provide access to a new range of synthons with increased functional handles for further derivatization.

Hydrolysis and Condensation Reactions of the Silane Moiety

The trichlorosilyl group is highly susceptible to hydrolysis, reacting readily with water and moisture. ontosight.ai This reaction is characteristic of chlorosilanes and proceeds rapidly, often violently, to replace the chlorine atoms with hydroxyl (-OH) groups, liberating hydrochloric acid (HCl) as a byproduct. ontosight.aiuni-wuppertal.de The initial product of the complete hydrolysis of this compound is (1,1,2,2-tetrafluoroethyl)silanetriol.

| Step | Reactants | Intermediate/Product | Byproduct |

|---|---|---|---|

| Hydrolysis | This compound + Water (H₂O) | (1,1,2,2-Tetrafluoroethyl)silanetriol | Hydrochloric Acid (HCl) |

| Condensation | (1,1,2,2-Tetrafluoroethyl)silanetriol | Poly(1,1,2,2-tetrafluoroethyl)siloxane | Water (H₂O) |

Cross-Coupling and Organometallic Functionalization Strategies

Organosilicon compounds are valuable partners in cross-coupling reactions for forming carbon-carbon bonds, most notably in the Hiyama coupling. nih.gov These reactions typically involve the palladium-catalyzed coupling of an organosilane with an organic halide. nih.govnih.gov While highly reactive, trichlorosilanes are often converted to more stable and manageable derivatives, such as trifluorosilanes or trialkoxysilanes, before use in cross-coupling. nih.gov

Following the fluorination described in section 4.1, the resulting trifluoro(1,1,2,2-tetrafluoroethyl)silane could serve as a nucleophilic partner in a Hiyama cross-coupling. nih.gov This reaction requires activation by a fluoride source, such as tetra-n-butylammonium fluoride (TBAF), to generate a hypervalent pentacoordinate silicon intermediate, which is the active species in the catalytic cycle. nih.govresearchgate.net This strategy would allow for the coupling of the 1,1,2,2-tetrafluoroethyl group to various aryl or heteroaryl systems, providing a direct route to complex fluorinated molecules. nih.govresearchgate.net

| Step | Description | Key Components |

|---|---|---|

| 1. Activation | Conversion of the trichlorosilane to a more stable trifluorosilane (B87118) derivative. | This compound, Fluorinating Agent (e.g., SbF₃). |

| 2. Coupling | Palladium-catalyzed reaction of the trifluorosilane with an organic halide. | Trifluoro(1,1,2,2-tetrafluoroethyl)silane, Aryl/Vinyl Halide, Palladium Catalyst, Fluoride Activator (e.g., TBAF). nih.govresearchgate.net |

Development of this compound as a Synthon for Other Fluoroalkylating Reagents

A synthon is a conceptual unit within a molecule that represents a potential reagent in a synthetic transformation. This compound serves as a valuable synthon for the introduction of the 1,1,2,2-tetrafluoroethyl (-CF₂CF₂H) group into organic molecules. ontosight.ai Its utility arises from the high reactivity of the trichlorosilyl group, which acts as a versatile chemical handle. ontosight.aiontosight.ai

This reactive handle allows the fluoroalkyl moiety to be incorporated into more complex reagents. For example, reaction with alcohols (alcoholysis) can convert the trichlorosilane into a trialkoxysilane. These derivatives are often more stable and easier to handle, yet remain sufficiently reactive for applications like surface modification or as precursors in sol-gel processes. dakenchem.com Similarly, reactions with organometallic reagents like Grignard reagents (R-MgX) could replace one or more chlorine atoms with organic groups, creating new, multifunctional fluoroalkylsilane reagents. This adaptability makes this compound a key building block for synthesizing a diverse array of fluorine-containing compounds for fields such as pharmaceuticals and materials science. ontosight.ai

Applications of Trichloro 1,1,2,2 Tetrafluoroethyl Silane in Organic Synthesis

Trichloro(1,1,2,2-tetrafluoroethyl)silane as a Precursor for Fluoroalkylating Reagents

This compound is a key starting material for the generation of more elaborate fluoroalkylating agents. The presence of the reactive Si-Cl bonds allows for facile modification of the silicon center, which in turn can be used to deliver the tetrafluoroethyl moiety to various organic substrates. ontosight.ai

While the direct tetrafluoroethylation of aromatic substrates is a significant goal in organic synthesis, detailed research findings specifically employing this compound for this purpose are not extensively documented in the available literature. General strategies for the direct C-H perfluoroalkylation of arenes often involve photoredox catalysis or other activation methods with different perfluoroalkyl sources. researchgate.netnih.gov

The introduction of the 1,1,2,2-tetrafluoroethyl group to unsaturated systems like alkenes and alkynes is a field of active research, with various methods being developed using different reagents. researchgate.net However, specific and detailed research findings on the direct application of this compound for the tetrafluoroethylation of alkenes and alkynes are not prominently reported in the surveyed literature.

Role in the Generation of Reactive Fluoroalkyl Intermediates

A significant application of this compound lies in its ability to serve as a precursor to highly reactive fluoroalkyl intermediates, particularly carbenes. These intermediates can then participate in a variety of synthetic transformations.

This compound has been utilized as a starting material for the synthesis of (2-chloro-1,1,2,2-tetrafluoroethyl)trifluorosilane. This is achieved through fluorination of the parent compound followed by vapour-phase photochemical chlorination. The resulting (2-chloro-1,1,2,2-tetrafluoroethyl)trifluorosilane, upon pyrolysis, generates the reactive carbene intermediate, 2-chloro-1,2,2-trifluoroethylidene. rsc.org This carbene can then undergo addition reactions with alkenes to form fluorinated cyclopropane (B1198618) derivatives. For instance, its reaction with allene (B1206475) yields 1-chlorodifluoromethyl-1-fluoro-2-methylenecyclopropane. rsc.org The addition of this carbene to the double bond of trans-but-2-ene proceeds stereospecifically. rsc.org

Table 1: Generation and Reaction of 2-chloro-1,2,2-trifluoroethylidene

| Precursor | Intermediate Carbene | Reactant | Product |

| (2-Chloro-1,1,2,2-tetrafluoroethyl)trifluorosilane | 2-chloro-1,2,2-trifluoroethylidene | Allene | 1-chlorodifluoromethyl-1-fluoro-2-methylenecyclopropane |

| (2-Chloro-1,1,2,2-tetrafluoroethyl)trifluorosilane | 2-chloro-1,2,2-trifluoroethylidene | trans-But-2-ene | Stereospecific cyclopropane adduct |

The 2-chloro-1,2,2-trifluoroethylidene carbene generated from the pyrolysis of (2-chloro-1,1,2,2-tetrafluoroethyl)trifluorosilane also participates in insertion reactions. rsc.org A notable example is its insertion into the Si-H bond of trimethylsilane (B1584522). rsc.org This demonstrates the carbene's ability to engage in C-H and Si-H functionalization, expanding its synthetic utility beyond cyclopropanation.

Contributions to the Synthesis of Diverse Fluorinated Organosilicon Compounds

This compound itself is a fluorinated organosilicon compound, and its reactivity allows for the synthesis of other valuable organosilicon molecules. The transformation of this compound into (2-chloro-1,1,2,2-tetrafluoroethyl)trifluorosilane is a prime example of its role as a precursor to other fluorinated organosilanes. rsc.org The three chlorine atoms on the silicon can be readily substituted, opening pathways to a variety of derivatives with tailored properties for applications in materials science, such as in the formulation of sealants and coatings with high chemical resistance and thermal stability. ontosight.ai

Integration into Complex Organic Molecule Assembly

This compound serves as a valuable reagent for the introduction of the tetrafluoroethyl moiety into more complex molecular architectures. The high reactivity of the trichlorosilyl (B107488) group allows for its strategic use as a precursor to other functional groups, which can then participate in reactions to build intricate organic structures. scispace.comontosight.ai The presence of the tetrafluoroethyl group is particularly significant in the development of pharmaceuticals and agrochemicals, as it can substantially alter the physicochemical properties of a molecule. ontosight.airesearchgate.net

A notable application demonstrating the integration of the 1,1,2,2-tetrafluoroethyl group into complex molecules involves the synthesis of N-tetrafluoroalkylated 1,2,3-triazoles. scispace.com In this process, a silane (B1218182), conceptually derived from this compound, is utilized in a fluoride-initiated nucleophilic fluoroalkyl transfer. This reaction generates a tetrafluoroethylated azide (B81097) intermediate, specifically (2-Azido-1,1,2,2-tetrafluoroethyl)(phenyl)sulfane. scispace.com

This azide intermediate is a key building block for constructing more complex heterocyclic systems. It readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with various terminal alkynes. scispace.comnih.gov This cycloaddition is a powerful and widely used "click chemistry" reaction that efficiently and selectively forms a stable triazole ring. The result is the successful incorporation of the N-tetrafluoroethyl group into a 4-substituted 1,2,3-triazole framework, a class of compounds with significant interest in medicinal chemistry and materials science. scispace.com

The following table summarizes the research findings for the synthesis of various N-tetrafluoroethyl 4-substituted 1,2,3-triazoles via this method. scispace.com

| Terminal Alkyne Substrate | Resulting N-Tetrafluoroethyl 1,2,3-Triazole Product | Yield (%) |

|---|---|---|

| Phenylacetylene | 4-Phenyl-1-(1,1,2,2-tetrafluoroethyl)-1H-1,2,3-triazole | 85 |

| 4-Methoxyphenylacetylene | 4-(4-Methoxyphenyl)-1-(1,1,2,2-tetrafluoroethyl)-1H-1,2,3-triazole | 92 |

| 4-Chlorophenylacetylene | 4-(4-Chlorophenyl)-1-(1,1,2,2-tetrafluoroethyl)-1H-1,2,3-triazole | 88 |

| 1-Ethynyl-4-fluorobenzene | 4-(4-Fluorophenyl)-1-(1,1,2,2-tetrafluoroethyl)-1H-1,2,3-triazole | 89 |

| Propargyl alcohol | (1-(1,1,2,2-Tetrafluoroethyl)-1H-1,2,3-triazol-4-yl)methanol | 75 |

| 3,3-Dimethyl-1-butyne | 4-(tert-Butyl)-1-(1,1,2,2-tetrafluoroethyl)-1H-1,2,3-triazole | 65 |

This synthetic strategy highlights how this compound can be effectively employed as a starting point to incorporate the valuable 1,1,2,2-tetrafluoroethyl moiety into complex, functional molecules through a sequence of reliable and high-yielding chemical transformations.

Spectroscopic Characterization and Advanced Analytical Techniques for Trichloro 1,1,2,2 Tetrafluoroethyl Silane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy of Fluoroalkylsilanes

NMR spectroscopy is a cornerstone technique for the structural elucidation of fluoroalkylsilanes, providing unambiguous information about the molecular framework and the connectivity of atoms. slideshare.net The presence of fluorine and silicon atoms in Trichloro(1,1,2,2-tetrafluoroethyl)silane allows for a multi-faceted analysis using several types of NMR experiments.

A detailed analysis of this compound (HCF₂-CF₂-SiCl₃) involves the acquisition and interpretation of one-dimensional NMR spectra for each of the magnetically active nuclei present.

¹H NMR: The proton spectrum provides direct information about the terminal CHF₂ group. The single proton is expected to appear as a complex multiplet, specifically a triplet of triplets. This arises from geminal coupling to the two fluorine atoms of the CHF₂ group (²JHF) and vicinal coupling to the two fluorine atoms of the adjacent CF₂ group (³JHF).

¹⁹F NMR: As a highly sensitive nucleus with 100% natural abundance, ¹⁹F NMR is particularly powerful for characterizing fluorinated compounds. nih.gov The spectrum of this compound is expected to show two distinct signals corresponding to the two non-equivalent CF₂ groups.

The signal for the fluorine atoms in the HCF₂- group will be split into a doublet by the geminal proton (²JFH) and further split into a triplet by the vicinal fluorine atoms of the -CF₂SiCl₃ group (³JFF).

The signal for the fluorine atoms in the -CF₂SiCl₃ group will appear as a triplet due to coupling with the vicinal fluorine atoms of the HCF₂- group (³JFF).

¹³C NMR: The ¹³C NMR spectrum will display two primary signals for the two carbon atoms of the tetrafluoroethyl chain. Both signals will exhibit significant splitting due to one-bond (¹JCF) and two-bond (²JCF) carbon-fluorine couplings, resulting in complex multiplets. These large coupling constants are characteristic of fluorinated organic molecules. rsc.orgrsc.org

²⁹Si NMR: With a natural abundance of 4.7%, ²⁹Si NMR is a valuable tool for probing the environment around the silicon atom. escholarship.org For this compound, the ²⁹Si signal is expected to be split into a triplet due to coupling with the two fluorine atoms on the adjacent carbon (²JSiF). The chemical shift will be influenced by the presence of three electronegative chlorine atoms and the fluoroalkyl group attached to the silicon. researchgate.netresearchgate.net

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Key Coupling Interactions |

|---|---|---|---|---|

| ¹H | H-C(2) | 5.5 - 6.5 | Triplet of Triplets (tt) | ²JHF, ³JHF |

| ¹⁹F | F-C(1) | -80 to -100 | Triplet (t) | ³JFF |

| F-C(2) | -130 to -150 | Doublet of Triplets (dt) | ²JFH, ³JFF | |

| ¹³C | C(1)-Si | 115 - 125 | Triplet of Triplets (tt) | ¹JCF, ²JCF |

| C(2)-H | 110 - 120 | Triplet of Triplets (tt) | ¹JCF, ²JCF | |

| ²⁹Si | SiCl₃ | -10 to -30 | Triplet (t) | ²JSiF |

To unambiguously confirm the structure and assign all signals, two-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between different nuclei, providing a complete picture of the molecular connectivity. researchgate.net

COSY (Correlation Spectroscopy): While primarily used for ¹H-¹H correlations, modified versions can show long-range couplings. In this case, it would primarily confirm the absence of other proton environments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded nuclei, such as ¹H and ¹³C. It would definitively link the proton signal to the CHF₂ carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between nuclei separated by two or three bonds. Key expected correlations for this compound would include:

¹H to the C(1) carbon.

¹⁹F nuclei on C(1) to the C(2) carbon.

¹⁹F nuclei on C(2) to the C(1) carbon.

¹⁹F nuclei on C(1) to the ²⁹Si nucleus.

These 2D experiments provide overlapping and confirmatory data that solidify the structural assignment derived from 1D NMR spectra.

Mass Spectrometry (MS) of this compound and its Reaction Products

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns. nih.gov The presence of silicon and chlorine provides highly characteristic isotopic signatures that aid in the identification of the parent compound and its fragments.

In electron ionization mass spectrometry (EI-MS), the molecule is ionized to form a molecular ion (M⁺), which then undergoes fragmentation. youtube.comyoutube.com The fragmentation pathways are predictable based on bond strengths and the stability of the resulting fragments.

Common fragmentation pathways for this compound would include:

Loss of a Chlorine Atom: Cleavage of a Si-Cl bond is a common pathway, leading to a prominent [M-Cl]⁺ ion.

Alpha-Cleavage: Cleavage of the Si-C bond, resulting in the formation of a [SiCl₃]⁺ fragment or a [C₂F₄H]⁺ fragment. The [SiCl₃]⁺ fragment is often observed in the spectra of trichlorosilanes.

Cleavage of the C-C Bond: This would lead to fragments such as [CF₂SiCl₃]⁺ and [CHF₂]⁺.

Rearrangements: Rearrangement reactions followed by fragmentation can also occur, leading to more complex fragmentation patterns.

Isotope Analysis: The unique isotopic abundances of silicon (²⁸Si: 92.2%, ²⁹Si: 4.7%, ³⁰Si: 3.1%) and chlorine (³⁵Cl: 75.8%, ³⁷Cl: 24.2%) create distinctive patterns in the mass spectrum. libretexts.orgresearchgate.net For any fragment containing silicon and/or chlorine, the observed ion cluster must match the theoretically predicted isotopic distribution. For example, the [SiCl₃]⁺ fragment would exhibit a complex pattern due to the isotopes of both elements, which is a powerful confirmation of its composition.

| Fragment Ion Formula | m/z (for most abundant isotopes ²⁸Si, ³⁵Cl) | Origin | Characteristic Isotope Pattern |

|---|---|---|---|

| [C₂F₄HSiCl₂]⁺ | 229 | [M-Cl]⁺ | Contains Si and 2 Cl atoms |

| [SiCl₃]⁺ | 133 | α-cleavage | Contains Si and 3 Cl atoms |

| [C₂F₄H]⁺ | 101 | α-cleavage | No Si or Cl |

| [SiCl₂]⁺ | 98 | Loss of Cl from [SiCl₃]⁺ | Contains Si and 2 Cl atoms |

| [CHF₂]⁺ | 51 | C-C cleavage | No Si or Cl |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. nih.gov Analyzing the vibrational spectrum allows for the identification of functional groups and provides a molecular fingerprint. For molecules with low symmetry, many vibrational modes are active in both IR and Raman spectroscopy. researchgate.net

The vibrational spectrum of this compound is expected to be complex but will feature characteristic absorption bands for its constituent functional groups. libretexts.org

C-H Stretching and Bending: A characteristic stretching vibration (ν) for the C-H bond in the CHF₂ group is expected in the region of 3000-2900 cm⁻¹. Bending vibrations (δ) will appear at lower frequencies.

C-F Stretching: Strong absorption bands corresponding to C-F stretching vibrations are a dominant feature in the spectra of fluorocarbons and are typically found in the 1350-1000 cm⁻¹ region.

Si-Cl Stretching: The Si-Cl stretching modes are expected to appear as strong absorptions in the far-infrared region, typically between 600 and 450 cm⁻¹. Both symmetric and asymmetric stretches will be present.

Si-C Stretching: The Si-C stretching vibration is generally weaker and appears in the 800-600 cm⁻¹ region.

C-C Stretching: The C-C bond stretch will likely be a weak to medium band in the 1200-900 cm⁻¹ range.

Analysis of these vibrational modes, often aided by computational calculations, helps to confirm the molecular structure and can be used to study intermolecular interactions. smu.edu

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch | -CHF₂ | 3000 - 2900 | Medium |

| C-F Stretch | -CF₂- | 1350 - 1000 | Strong |

| C-C Stretch | -CF₂-CF₂- | 1200 - 900 | Weak-Medium |

| Si-C Stretch | -CF₂-Si- | 800 - 600 | Weak-Medium |

| Si-Cl Asymmetric Stretch | -SiCl₃ | 600 - 550 | Strong |

| Si-Cl Symmetric Stretch | -SiCl₃ | 500 - 450 | Strong |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Reaction Monitoring

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. libretexts.org It is an indispensable tool for assessing the purity of volatile compounds like this compound and for monitoring the progress of chemical reactions. diva-portal.orghidenanalytical.com

For purity analysis , a sample is injected into the GC, where it is vaporized and separated from non-volatile residues and other volatile impurities based on boiling point and affinity for the GC column's stationary phase. As each separated component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum. The retention time from the GC and the mass spectrum from the MS together provide a highly confident identification of the main component and any impurities present. researchgate.net

In reaction monitoring , GC-MS is used to track the conversion of reactants into products over time. fau.eu For instance, in the synthesis of this compound, small aliquots of the reaction mixture can be withdrawn at regular intervals and analyzed. This allows for the quantification of starting materials, intermediates, the desired product, and any byproducts. Such real-time analysis is crucial for optimizing reaction conditions like temperature, pressure, and catalyst loading to maximize yield and minimize impurity formation. hidenanalytical.com The high sensitivity of modern GC-MS instruments makes them suitable for detecting even trace amounts of compounds. libretexts.org

X-ray Crystallography of Relevant Solid Derivatives

X-ray crystallography stands as a definitive technique for the elucidation of the three-dimensional atomic arrangement of solid-state compounds. This powerful analytical method provides precise information on bond lengths, bond angles, and crystal packing, which is invaluable for understanding the structure-property relationships of a molecule. However, the application of X-ray crystallography is contingent upon the ability to grow single crystals of sufficient size and quality, a process that can be particularly challenging for reactive and volatile compounds.

A thorough review of the scientific literature reveals a notable absence of published single-crystal X-ray diffraction data for this compound or its simple, solid derivatives. This scarcity of data is likely attributable to the inherent difficulties in crystallizing such compounds. As a volatile liquid with a high reactivity, this compound is prone to hydrolysis and other reactions that can impede the slow, controlled growth necessary for the formation of well-ordered single crystals.

In the absence of specific crystallographic data for this compound derivatives, insights into their expected solid-state structures can be inferred from the general principles of organosilicon chemistry and the crystallographic trends observed in related organosilicon compounds. In most organosilicon compounds, silicon adopts a tetrahedral geometry. wikipedia.orgencyclopedia.pub The silicon-carbon bond is longer and weaker than a carbon-carbon bond. encyclopedia.pub Conversely, bonds between silicon and electronegative elements like chlorine and oxygen are notably strong. wikipedia.org

The crystallization of reactive organosilanes, such as organochlorosilanes, presents significant challenges. Their high reactivity makes them susceptible to degradation by atmospheric moisture, which can prevent the formation of suitable single crystals. The purification of these compounds to the high degree required for successful crystallization can also be a difficult task.

While specific crystallographic data for solid derivatives of this compound are not available, the general field of organosilicon chemistry is rich with crystallographic studies of more stable derivatives. These studies provide a framework for predicting the molecular geometry and intermolecular interactions that might be expected in the solid state for derivatives of the title compound. For instance, the replacement of the highly reactive chloro ligands with less reactive organic substituents can facilitate crystallization, allowing for detailed structural analysis.

Future research in this area would benefit from the synthesis of more stable, crystalline derivatives of this compound. The successful crystallographic analysis of such compounds would provide invaluable empirical data on the influence of the 1,1,2,2-tetrafluoroethyl group on the molecular and supramolecular structure of organosilanes.

Theoretical and Computational Studies of Trichloro 1,1,2,2 Tetrafluoroethyl Silane

Quantum Chemical Calculations on Molecular Structure and Conformation

There are no published studies presenting quantum chemical calculations to determine the optimized molecular geometry, bond lengths, bond angles, or conformational analysis of Trichloro(1,1,2,2-tetrafluoroethyl)silane. Such calculations, typically employing methods like Density Functional Theory (DFT), are fundamental for understanding the molecule's three-dimensional structure and stability, but have not been reported for this specific compound.

Computational Modeling of Reaction Mechanisms and Transition States

A search for computational models detailing the reaction mechanisms involving this compound yielded no specific results. The high reactivity of the trichlorosilyl (B107488) group suggests it would readily participate in hydrolysis and substitution reactions, but theoretical investigations into the transition states, activation energies, and reaction pathways for these processes are not documented in the literature. ontosight.ai

Electronic Structure Analysis and Bonding Characteristics

Detailed electronic structure analyses, such as Natural Bond Orbital (NBO) analysis, Atoms in Molecules (AIM) theory, or frontier molecular orbital analysis (HOMO-LUMO), have not been published for this compound. These studies are crucial for understanding the nature of the chemical bonds, charge distribution, and the electronic properties that govern the molecule's reactivity, but this information is not available.

Prediction of Spectroscopic Parameters

There are no publicly available computational studies that predict the spectroscopic parameters (e.g., IR vibrational frequencies, NMR chemical shifts) of this compound. While computational methods are routinely used to predict spectra to aid in experimental characterization, such data has not been reported for this molecule.

Molecular Dynamics Simulations for Reactivity Prediction

No molecular dynamics (MD) simulations specifically investigating the reactivity, interactions, or dynamic behavior of this compound could be found in the scientific literature. MD simulations would be valuable for predicting its behavior in various environments or its interaction with surfaces, but this research has not been published.

Emerging Research Directions and Future Perspectives for Trichloro 1,1,2,2 Tetrafluoroethyl Silane Chemistry

Development of Sustainable Synthetic Routes and Methodologies

The traditional synthesis of organosilanes often involves energy-intensive processes and the use of hazardous reagents. ontosight.ai Consequently, a significant emerging research direction is the development of more sustainable and environmentally friendly synthetic routes. For Trichloro(1,1,2,2-tetrafluoroethyl)silane, research is gravitating towards methods that reduce energy consumption, minimize waste, and utilize renewable resources.

One promising avenue is the exploration of photocatalysis . Photochemical reactions, which utilize light to drive chemical transformations, can often be conducted at ambient temperatures, thereby reducing the energy input compared to traditional thermal methods. The photochemical reaction of trichlorosilane (B8805176) with fluoroalkenes is a potential route for the synthesis of fluoroalkylsilanes. rsc.org This approach could be adapted for the synthesis of this compound, offering a greener alternative to conventional methods.

Biocatalysis is another burgeoning field in chemical synthesis that holds promise for the sustainable production of organosilanes. While still in its early stages for organosilicon compounds, the use of enzymes to catalyze the formation of silicon-carbon bonds could offer a highly selective and environmentally benign synthetic strategy. Research in this area is focused on engineering enzymes that can perform these challenging transformations.

Furthermore, mechanochemistry , which uses mechanical force to induce chemical reactions, is being investigated as a solvent-free method for synthesizing various chemical compounds. The application of mechanochemical principles to the synthesis of fluoroalkylsilanes could significantly reduce solvent waste and energy consumption.

These emerging sustainable methodologies, while not yet fully realized for the specific synthesis of this compound, represent the future direction of research in this area, aiming for more economical and ecologically sound production processes.

Catalytic Transformations Utilizing this compound as a Substrate

The high reactivity of the silicon-chlorine bonds in this compound makes it an ideal substrate for a variety of catalytic transformations. ontosight.ai Future research will likely focus on leveraging this reactivity to develop novel catalytic methods for the synthesis of complex molecules and materials.

A key area of exploration is catalytic cross-coupling reactions . While the use of organosilanes in cross-coupling is well-established, the application of fluoroalkyltrichlorosilanes like this compound is less explored. Future work could involve the development of catalysts that enable the efficient coupling of the 1,1,2,2-tetrafluoroethyl group with various organic electrophiles. This would provide a direct route to incorporating this valuable fluorinated moiety into a wide range of organic molecules, with potential applications in pharmaceuticals and agrochemicals.

Another promising research direction is the use of this compound in catalytic silylation reactions . The development of catalysts that can mediate the transfer of the silyl (B83357) group to organic substrates would offer new pathways for the synthesis of functionalized organosilanes. These products could then serve as versatile building blocks in organic synthesis.

The exploration of dual-catalysis systems is also anticipated to open up new avenues for the utilization of this compound. For instance, combining a catalyst that activates the Si-Cl bond with another that promotes a subsequent transformation could enable tandem reactions, leading to the efficient construction of complex molecular architectures. rsc.org

Integration into Advanced Materials Science and Polymer Chemistry

The unique properties conferred by the tetrafluoroethyl group, such as hydrophobicity, oleophobicity, and thermal stability, make this compound a highly attractive precursor for advanced materials. ontosight.ai Research in this area is focused on integrating this compound into polymers and surface coatings to create materials with enhanced performance characteristics.

One of the most significant applications is in the surface functionalization of materials to create superhydrophobic and oleophobic surfaces. By grafting a monolayer of this compound onto a substrate, it is possible to dramatically alter its surface energy. This has been demonstrated with similar fluoroalkylsilanes on a variety of materials, including gold, silica (B1680970), and carbon nanotubes. researchgate.netnih.gov The resulting surfaces exhibit excellent water and oil repellency, which is highly desirable for applications such as self-cleaning coatings, anti-fouling surfaces, and low-friction materials.

| Substrate | Fluoroalkylsilane Used | Resulting Property | Potential Application |

| Gold | 1H,1H,2H,2H-Perfluorodecanethiol | Hydrophobic Surface | Biosensors |

| Silica | Trichloro(1H,1H,2H,2H-perfluorooctyl)silane | Hydrophobic & Oleophobic Surface | Self-cleaning glass |

| Multi-walled Carbon Nanotubes | (Tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane | Enhanced Dispersion & Hydrophobicity | Advanced Composites |

In the realm of polymer chemistry , this compound can be used as a monomer or cross-linking agent to synthesize novel fluorinated polymers. These polymers are expected to exhibit high thermal stability, chemical resistance, and low dielectric constants, making them suitable for applications in the electronics industry, such as in the fabrication of microelectronic devices and high-performance insulators.

Furthermore, the use of this compound in sol-gel chemistry is a promising area of research. rsc.orgmdpi.comshu.ac.ukitu.edu.tr By incorporating this compound into a sol-gel network, it is possible to create hybrid organic-inorganic materials with tailored properties. rsc.orgmdpi.comshu.ac.ukitu.edu.tr For example, fluorinated sol-gel coatings can provide excellent corrosion protection for metals, as well as enhanced mechanical properties and durability. itu.edu.tr

Exploration of New Reactivity Modes and Applications in Chemical Synthesis

Beyond its established roles, researchers are actively exploring new reactivity modes of this compound to expand its utility in chemical synthesis. The interplay between the trichlorosilyl (B107488) group and the tetrafluoroethyl moiety can lead to unique chemical behavior that can be harnessed for the development of novel synthetic transformations.

One area of interest is the photochemical reactivity of the broader class of fluoroalkyltrichlorosilanes. For instance, the photochemical reaction of trichlorosilane with tetrafluoropropyne yields a mixture of adducts, indicating the potential for light-induced additions to unsaturated systems. rsc.org Exploring similar reactions with this compound could lead to new methods for the synthesis of complex organofluorine compounds.

The development of one-pot, in situ generation and reaction protocols involving trichlorosilanes is another emerging trend. organic-chemistry.org Such strategies, which avoid the isolation of reactive intermediates, can improve the efficiency and safety of synthetic processes. Applying this concept to reactions involving this compound could streamline the synthesis of valuable fluorinated compounds.

Finally, the unique electronic properties of the tetrafluoroethyl group may be exploited to influence the reactivity of the silicon center in unexpected ways. Future research may uncover novel reaction pathways that are not accessible with non-fluorinated analogues. This could lead to the discovery of new types of organosilicon reagents and catalysts with unique reactivity profiles.

Q & A

Q. What are the established synthetic routes for Trichloro(1,1,2,2-tetrafluoroethyl)silane, and what reaction conditions optimize yield and purity?

Methodological Answer: this compound is typically synthesized via nucleophilic substitution or hydrosilylation reactions. Key steps include:

- Substitution Reactions : Reacting tetrafluoroethyl lithium or Grignard reagents with silicon tetrachloride in anhydrous solvents (e.g., tetrahydrofuran) at low temperatures (−78°C to 0°C) to minimize side reactions .

- Hydrosilylation : Using platinum catalysts to add trichlorosilane to fluorinated alkenes under inert atmospheres (e.g., nitrogen) .

- Purification : Distillation under reduced pressure (boiling point: 192°C) to isolate the product, with purity verified via GC-MS or NMR .

Q. Critical Parameters :

- Moisture-free conditions to prevent hydrolysis.

- Use of catalysts (e.g., Pt/C) to enhance regioselectivity.

Q. How should researchers handle and store this compound to ensure safety and prevent decomposition?

Methodological Answer:

- Handling :

- Storage :

- Decomposition Risks :

- Hydrolysis produces HCl and silanols; ensure airtight seals and desiccants in storage containers .

Advanced Questions

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how are data interpreted?

Methodological Answer: Key Techniques :

- NMR Spectroscopy :

- ¹⁹F NMR : Peaks at δ −120 to −140 ppm indicate CF₂ groups .

- ²⁹Si NMR : A singlet near δ −20 ppm confirms the trichlorosilane moiety .

- FT-IR : Strong absorption at 1100–1250 cm⁻¹ (Si–Cl stretch) and 1150–1250 cm⁻¹ (C–F stretch) .

- GC-MS : Molecular ion peak at m/z 481.54 (C₈H₄Cl₃F₁₃Si) with fragment patterns confirming Cl and F loss .

Q. What are the mechanisms of hydrolysis and alcoholysis reactions involving this compound, and how do substituents influence reactivity?

Methodological Answer:

- Hydrolysis :

- Proceeds via nucleophilic attack by water on the silicon center, forming silanol (Si–OH) and HCl. The electron-withdrawing CF₂ groups stabilize the transition state, accelerating reaction rates compared to non-fluorinated analogs .

- Alcoholysis :

- Substitution with alcohols (e.g., methanol) yields alkoxysilanes. Steric hindrance from the tetrafluoroethyl group slows reaction kinetics, requiring elevated temperatures (60–80°C) .

Q. Kinetic Control :

- Use pseudo-first-order conditions with excess nucleophile to isolate rate constants.

Q. How does the fluorine substituent affect the thermal stability and reactivity of this compound compared to non-fluorinated silanes?

Methodological Answer:

- Thermal Stability :

- The strong C–F bonds (485 kJ/mol) and electron-withdrawing effects increase thermal stability (decomposition onset: >250°C) compared to alkyltrichlorosilanes (e.g., methyltrichlorosilane decomposes at ~150°C) .

- Reactivity :

- Fluorine reduces nucleophilic substitution rates due to decreased electrophilicity at the silicon center.

- Enhanced resistance to radical-initiated degradation under UV light .

Q. Comparative Data :

| Property | This compound | Methyltrichlorosilane |

|---|---|---|

| Decomposition Temp. | >250°C | ~150°C |

| Hydrolysis Rate (k, s⁻¹) | 2.1 × 10⁻³ | 8.5 × 10⁻³ |

Q. What are the applications of this compound in materials science, particularly for surface functionalization?

Methodological Answer:

- Hydrophobic Coatings :

- Adhesion Promotion :

- Fluorinated Nanoparticles :

- Used as a crosslinker in sol-gel synthesis of fluorinated silica nanoparticles for low-refractive-index coatings .

Q. How can researchers resolve contradictions in reported reaction yields or purity data for this compound?

Methodological Answer:

- Source Analysis :

- Compare synthetic protocols: Differences in catalysts (e.g., Pt vs. Pd), solvent polarity, or reaction time may explain yield variations .

- Purity Verification :

- Use orthogonal methods (e.g., NMR + elemental analysis) to rule out residual solvents or byproducts.

- Case Study :

- A study reporting 85% yield vs. 70% may have used slower reagent addition to minimize exothermic side reactions .

Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?

Methodological Answer:

- DFT Calculations :

- Use B3LYP/6-311+G(d,p) to optimize geometry and compute electrostatic potential maps, highlighting electrophilic Si centers .

- Molecular Dynamics (MD) :

- Simulate hydrolysis pathways in explicit solvent models (e.g., water/THF mixtures) to predict kinetic barriers .

- Software :

- Gaussian 16 or ORCA for electronic structure; VMD for visualization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.